

Eleclazine hydrochloride use-dependent block considerations

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Compound of Interest

Compound Name: *Eleclazine hydrochloride*

Cat. No.: *B8068773*

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Eleclazine Hydrochloride Technical Support Center

Welcome to the technical support center for **eleclazine hydrochloride** (formerly GS-6615). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use-dependent block and other electrophysiological properties of this selective late sodium current (INaL) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **eleclazine hydrochloride**?

A1: Eleclazine is a selective inhibitor of the cardiac late sodium current (INaL).[1][2][3] This current is implicated in the pathophysiology of various cardiac arrhythmias.[4] While it potently inhibits INaL, it has minimal effects on the peak sodium current (INaP) at therapeutic concentrations, contributing to its favorable safety profile compared to non-selective sodium channel blockers.[1] Eleclazine's mechanism involves binding to the sodium channel, with its antiarrhythmic effects attributed to the preferential suppression of the late sodium current.[5][6]

Q2: How does the use-dependent block of eleclazine on peak sodium current (INaP) compare to other sodium channel blockers?

A2: Eleclazine exhibits a potent use-dependent block (UDB) of the peak sodium current, which is more pronounced at higher stimulation frequencies.[5][6] This means its blocking effect increases with a higher heart rate. When compared to other sodium channel blockers in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), eleclazine's UDB is significantly more potent than that of ranolazine, lidocaine, and lacosamide.[5][6] This potent UDB is attributed to its rapid association with and moderate dissociation from the sodium channels.[5][6][7]

Q3: Why am I observing a significant peak sodium current block at higher concentrations of eleclazine?

A3: While eleclazine is highly selective for the late sodium current, at higher concentrations (e.g., 10 μ M), it can cause a more pronounced inhibition of the peak sodium current.[1] The selectivity of eleclazine for late versus peak I_{Na} is estimated to be more than 40-fold.[1] If your experiment requires preserving the peak I_{Na} , it is crucial to use eleclazine within its selective concentration range for inhibiting I_{NaL} ($IC_{50} < 1 \mu M$).[3][8]

Q4: Can eleclazine be used to study atrial arrhythmias?

A4: Yes, eleclazine has been shown to be effective in preclinical models of atrial arrhythmias. It can suppress autonomically induced atrial premature beats and atrial fibrillation in porcine models.[2] Studies in rat atrial myocytes have shown that eleclazine inhibits the fast sodium current (I_{Na}) in a use-dependent manner and demonstrates some degree of atrial selectivity in its instantaneous inhibition, making it a valuable tool for investigating atrial-selective antiarrhythmic drug action.[9]

Troubleshooting Guides

Problem 1: Inconsistent IC_{50} values for use-dependent block of I_{NaP} .

- Possible Cause 1: Variation in stimulation frequency. The use-dependent block of eleclazine is highly dependent on the stimulation frequency. Inconsistent frequencies between experiments will lead to variable IC_{50} values.
 - Solution: Ensure a consistent and clearly defined stimulation protocol for all experiments. For example, a 10 Hz stimulation frequency has been used to determine the UDB IC_{50} in hiPSC-CMs.[5]

- Possible Cause 2: Differences in holding potential. The holding potential can affect the availability of sodium channels and, consequently, the observed block.
 - Solution: Maintain a consistent holding potential across all experiments. A holding potential of -120 mV is often used for measuring peak I_{Na} to ensure maximal channel availability.[\[1\]](#)
- Possible Cause 3: Cell type variability. The biophysical properties of sodium channels can differ between cell types (e.g., ventricular vs. atrial myocytes, native cells vs. expression systems), which can influence the potency of eleclazine.[\[9\]](#)
 - Solution: Clearly document the cell type used in your experiments and be aware of potential differences in sodium channel pharmacology between them.

Problem 2: Minimal or no effect on action potential duration (APD) at expected effective concentrations.

- Possible Cause 1: Absence of enhanced late sodium current. In healthy myocytes, the late sodium current is very small. The effect of eleclazine on APD is most prominent when the late I_{Na} is pathologically enhanced.
 - Solution: To observe a significant effect of eleclazine on APD, consider using a pharmacological agent like Anemonia sulcata toxin II (ATX-II) to enhance the late I_{Na} , mimicking a disease state such as Long QT Syndrome Type 3 (LQT3).[\[1\]](#)
- Possible Cause 2: Insufficient drug incubation time.
 - Solution: Ensure adequate time for the drug to equilibrate and reach its target.

Quantitative Data Summary

The following tables summarize the key quantitative data for eleclazine's effects on sodium currents from various studies.

Table 1: IC₅₀ Values for **Eleclazine Hydrochloride**

Parameter	Cell Type	Condition	IC50	Reference
Late INa (ATX-II enhanced)	Rabbit Ventricular Myocytes	0.7 μ M	[1]	[5][6]
Late INa (ATX-II activated)	Rat Atrial & Ventricular Myocytes	~200 nM	[9]	
Use-Dependent Block of Peak INa	hiPSC-derived Cardiomyocytes	10 Hz stimulation	0.6 μ M	
Sodium Current	hiPSC-derived Cardiomyocytes	2.5 μ M	[8]	
Potassium Current	~14.2 μ M	[3][8]		

Table 2: Comparative Use-Dependent Block (UDB) of Peak INa in hiPSC-derived Cardiomyocytes (10 Hz)

Compound	UDB IC50
Eleclazine (GS-6615)	0.6 μ M
GS-967	0.07 μ M
Ranolazine	7.8 μ M
Lidocaine	133.5 μ M
Lacosamide	158.5 μ M
Data from Potet F, et al. (2020)[5][6]	

Experimental Protocols

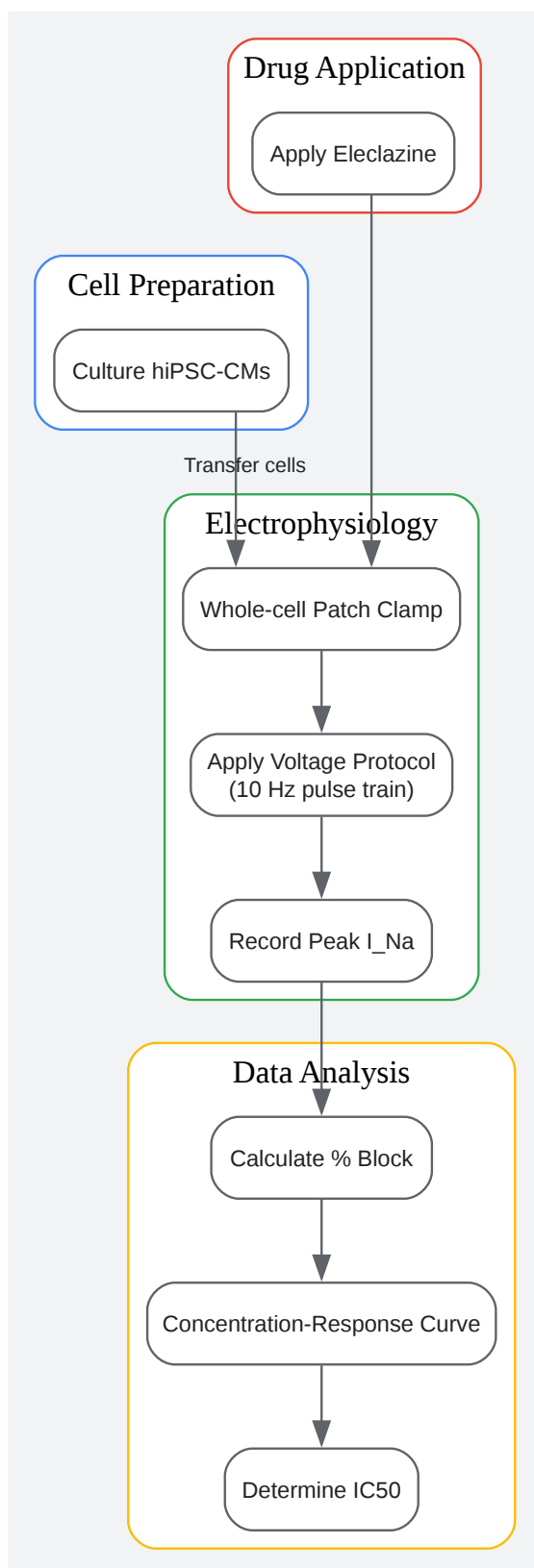
Protocol 1: Measurement of Use-Dependent Block of Peak INa in hiPSC-CMs

This protocol is adapted from studies investigating the molecular pharmacology of eleclazine.

[\[5\]](#)[\[6\]](#)

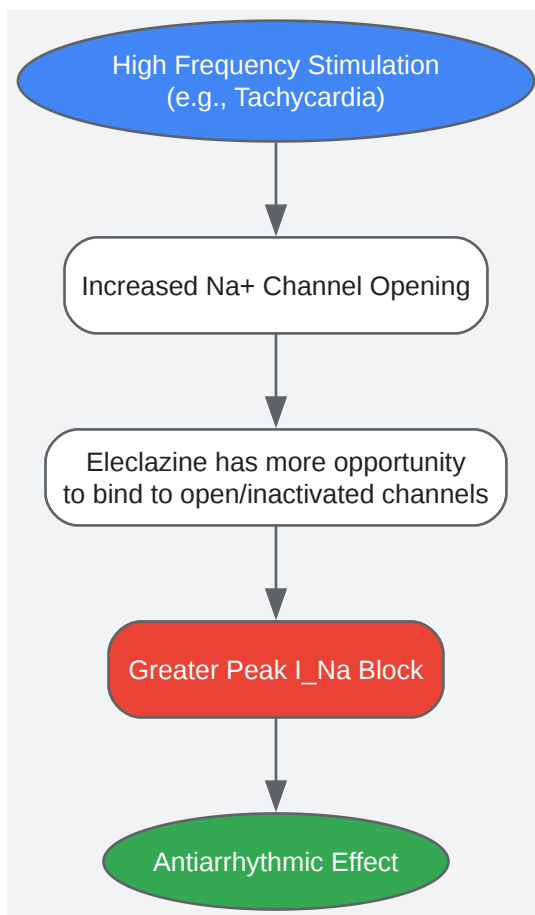
- Cell Preparation: Culture hiPSC-derived cardiomyocytes on appropriate substrates until they are suitable for electrophysiological recordings.
- Electrophysiology Setup: Use a high-throughput automated patch-clamp system (e.g., SyncroPatch 768PE) for whole-cell patch-clamp recordings.
- Solutions:
 - Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 with CsOH.
 - External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 HEPES; pH 7.4 with NaOH.
- Voltage Protocol:
 - Hold the cells at a membrane potential of -120 mV.
 - Apply a train of 30 depolarizing pulses to -20 mV for 20 ms at a frequency of 10 Hz.
- Data Acquisition and Analysis:
 - Record the peak inward sodium current for each pulse.
 - Calculate the percentage of block by comparing the peak current of the first pulse to the subsequent pulses in the train.
 - To determine the IC₅₀, perform concentration-response experiments and fit the data to a Hill equation.

Visualizations



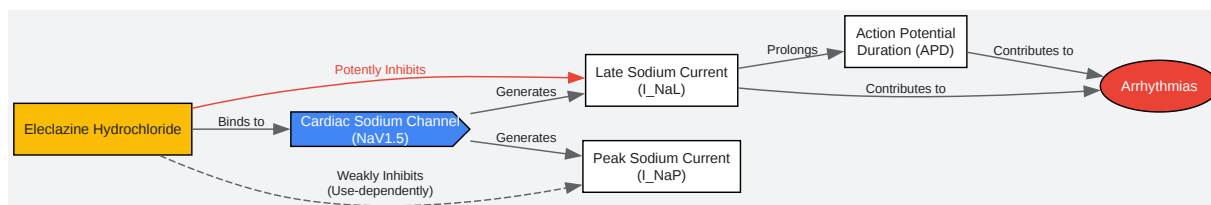
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Caption: Workflow for determining the use-dependent block of eleclazine.



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Caption: Logical relationship of eleclazine's use-dependent block.



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